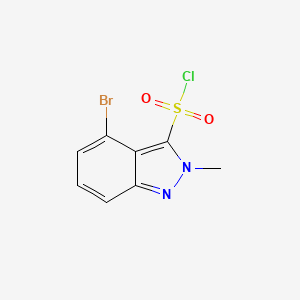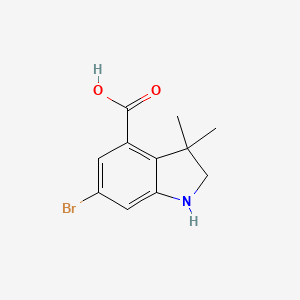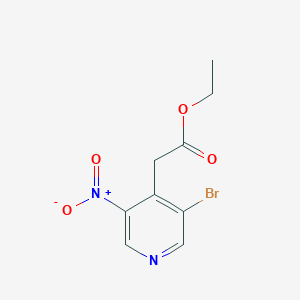
3-Fluoro-4-propoxyphenol
説明
3-Fluoro-4-propoxyphenol is a chemical compound with the molecular formula C9H11FO2 and a molecular weight of 170.18 . It is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11FO2/c1-2-5-12-9-4-3-7 (11)6-8 (9)10/h3-4,6,11H,2,5H2,1H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a liquid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Enhanced Sensitivity in Biological Detection
The development of sensitive detection methods in biological research often involves fluorinated compounds due to their unique properties. For example, Bonner and Laskey (1974) outlined a method utilizing scintillation autography (fluorography) for detecting tritium in polyacrylamide gels, which could be potentially applicable to compounds like 3-Fluoro-4-propoxyphenol for enhancing detection sensitivity in biological samples Bonner & Laskey, 1974.
Advancements in Polymer Science
Fluorination of polymers can significantly affect their properties, including ionization potential, optical band gap, and aggregation behavior, as demonstrated by Fei et al. (2015) in their study on regioregular poly(3-alkyl-4-fluoro)thiophenes. This suggests the potential of incorporating this compound into polymer backbones to enhance their electrical and optical properties Fei et al., 2015.
Catalysis and Synthesis
The unique reactivity of fluorinated alcohols, including potentially those derived from this compound, has been highlighted by de Visser et al. (2003) for enabling direct olefin epoxidation under mild conditions. This indicates the role fluorinated compounds can play in facilitating chemical reactions through template catalysis de Visser et al., 2003.
Fluorescence-Based Analytical Techniques
The development of fluorescent probes for sensing pH and metal cations, as explored by Tanaka et al. (2001), showcases the potential applications of fluorinated phenols, including this compound, in creating sensitive and selective analytical tools Tanaka et al., 2001.
Environmental Biodegradation
The ability of certain microorganisms to degrade fluorinated compounds, such as diphenyl ether derivatives, was studied by Schmidt et al. (1992), indicating the potential for this compound to be similarly processed in environmental settings. This research highlights the ecological aspects of fluorinated compound degradation and its relevance to environmental chemistry Schmidt et al., 1992.
Safety and Hazards
The safety data sheet for 3-Fluoro-4-propoxyphenol indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
特性
IUPAC Name |
3-fluoro-4-propoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-2-5-12-9-4-3-7(11)6-8(9)10/h3-4,6,11H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXVVSHLNRXJIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)
![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
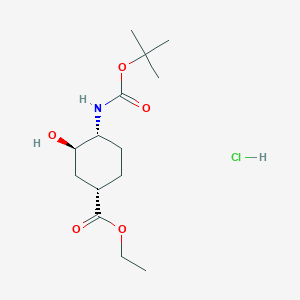
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)
![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)
![5-Aza-spiro[3.4]octane-2-carboxylic acid](/img/structure/B1404991.png)
![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)
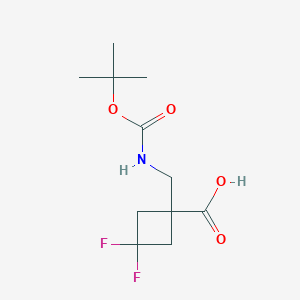

![Methyl 6,6-difluorospiro[3.3]heptane-2-carboxylate](/img/structure/B1404999.png)
